molecular formula C25H27N3O3 B253178 N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B253178
M. Wt: 417.5 g/mol
InChI Key: YEJLFIWMENMZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at the University of Nottingham and has since been studied for its potential applications in the treatment of neurological and psychiatric disorders. In

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. It has been shown to selectively block the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may help to reduce the symptoms of these disorders.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide selectively blocks the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in the development of addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may help to reduce the symptoms of these disorders.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. It has also been shown to reduce the symptoms of Parkinson's disease in animal models. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects. However, one of the limitations of using N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide is its potential for off-target effects. Like all drugs, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may interact with other receptors or proteins in the body, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential for the treatment of addiction. As a selective dopamine D3 receptor antagonist, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may be able to reduce the reinforcing effects of drugs of abuse and help to prevent relapse. Another area of interest is its potential for the treatment of Parkinson's disease. While N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has shown promise in animal models, further research is needed to determine its efficacy and safety in humans. Additionally, researchers may explore the potential for N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide in the treatment of other psychiatric disorders, such as schizophrenia and depression.

Synthesis Methods

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-(3-methoxyphenyl)piperazine with 4-benzyloxybenzaldehyde to form N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarbaldehyde. This intermediate is then reduced using sodium borohydride to form the final product, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide.

properties

Product Name

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-(4-phenylmethoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-30-24-9-5-8-22(18-24)27-14-16-28(17-15-27)25(29)26-21-10-12-23(13-11-21)31-19-20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3,(H,26,29)

InChI Key

YEJLFIWMENMZGT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.